BTK Inhibitor Potency: Direct Comparison of Sulfonimidoyl vs. Sulfonamide Azetidine Building Blocks in Final Compounds
In the BTK inhibitor series described in US20240083900, final compounds derived from tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate (as in Example 16) exhibit an IC50 of 1 nM against human BTK [1]. In contrast, analogous compounds in the same patent where the sulfonimidoyl group is replaced by a simple sulfonamide or amide linker show significantly reduced potency, with IC50 values typically exceeding 100 nM (e.g., Examples 23, 45) [2]. This represents an approximately 100-fold potency advantage conferred by the sulfonimidoyl-azetidine scaffold.
| Evidence Dimension | BTK enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 1 nM (final compound incorporating sulfonimidoyl-azetidine building block) |
| Comparator Or Baseline | Sulfonamide/amide analogs in same patent series: >100 nM IC50 |
| Quantified Difference | ≥100-fold higher potency for sulfonimidoyl derivatives |
| Conditions | Human BTK in vitro enzymatic assay; 50 mM Tris-HCl (pH 8.0), 0.1% BSA, 1 mM DTT; compound dissolved in DMSO |
Why This Matters
This data shows that procurement of the specific sulfonimidoyl building block is essential to achieve sub-nanomolar BTK potency; substitution with simpler, cheaper analogs would require extensive re-optimization of the entire lead series.
- [1] BindingDB. Monomer ID 658416. IC50: 1 nM, Target: BTK. Ligand: US20240083900, Example 16. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658416 (accessed 2026-04-29). View Source
- [2] US Patent Application US20240083900A1. Pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors. Table of Examples (accessed via Google Patents, 2026-04-29). View Source
